molecular formula C11H22N2O2 B8011498 tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate

tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate

Cat. No.: B8011498
M. Wt: 214.30 g/mol
InChI Key: HGRDDBPZHZEGNY-DTWKUNHWSA-N
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Description

Tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate is a chemical compound characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl carbamate. The process may include steps such as:

    Formation of the cyclopentyl derivative: This can be achieved through various methods, including the reduction of cyclopentanone.

    Introduction of the aminomethyl group: This step involves the reaction of the cyclopentyl derivative with a suitable aminomethylating agent.

    Coupling with tert-butyl carbamate: The final step involves the coupling of the aminomethylated cyclopentyl derivative with tert-butyl carbamate under appropriate conditions, such as the presence of a base and a solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow microreactor systems can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in the study of biological processes and pathways, particularly those involving aminomethyl and carbamate groups.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate include:

    Tert-butyl ((1R,2S)-2-(aminomethyl)cyclohexyl)carbamate: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.

    Tert-butyl ((1R,2S)-2-(aminomethyl)cyclobutyl)carbamate: A compound with a cyclobutyl ring.

    Tert-butyl ((1R,2S)-2-(aminomethyl)cycloheptyl)carbamate: A compound with a cycloheptyl ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl ring, which imparts distinct chemical and biological properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRDDBPZHZEGNY-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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